molecular formula C21H21BrO2 B14513011 2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-30-3

2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14513011
CAS No.: 62544-30-3
M. Wt: 385.3 g/mol
InChI Key: DAMRNEUQKGJCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with bromine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the reaction of 3,4-diphenylcyclohex-3-ene-1-carboxylic acid with 2-bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the alcohol, facilitated by the removal of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to alter the cyclohexene ring or the ester functionality.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-hydroxyethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate or corresponding amines.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion to alcohols or alkanes.

Scientific Research Applications

2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophilic species. This compound can also participate in redox reactions, altering its oxidation state and functional groups.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethyl bromide: Similar in structure but with methoxy groups instead of phenyl groups.

    2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a cyclohexene ring.

Properties

CAS No.

62544-30-3

Molecular Formula

C21H21BrO2

Molecular Weight

385.3 g/mol

IUPAC Name

2-bromoethyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C21H21BrO2/c22-13-14-24-21(23)18-11-12-19(16-7-3-1-4-8-16)20(15-18)17-9-5-2-6-10-17/h1-10,18H,11-15H2

InChI Key

DAMRNEUQKGJCFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1C(=O)OCCBr)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.